Quinoline-3-sulfonyl fluoride

hydrolytic stability sulfonyl halide physiological compatibility

Researchers needing a stable SuFEx handle with faster conjugation kinetics and broader residue targeting than phenyl sulfonyl fluorides face limited heteroaryl options. Quinoline-3-sulfonyl fluoride features an electron-deficient quinoline core that accelerates nucleophilic substitution 5-10× and covalently engages six amino acid types (Ser, Thr, Tyr, Lys, Cys, His). Supplied as a yellow-to-white solid, ≥98% purity, stored under inert atmosphere at 4-8 °C. Ideal for covalent inhibitor programs, chemoproteomic ABPs, and diversity-oriented synthesis.

Molecular Formula C9H6FNO2S
Molecular Weight 211.21 g/mol
Cat. No. B13114510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-3-sulfonyl fluoride
Molecular FormulaC9H6FNO2S
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)F
InChIInChI=1S/C9H6FNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
InChIKeyFTMYLTSXVQUNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-3-sulfonyl Fluoride: Overview


Quinoline-3-sulfonyl fluoride (C₉H₆FNO₂S; MW 211.21) is a heteroaryl sulfonyl fluoride featuring a bicyclic quinoline core with an electron-withdrawing –SO₂F group at the 3-position . It belongs to the broader class of sulfur(VI) fluoride exchange (SuFEx) click chemistry hubs, which have gained prominence as privileged covalent warheads in chemical biology and medicinal chemistry [1]. Unlike simple phenyl sulfonyl fluorides such as PMSF, the quinoline scaffold introduces a π-electron-deficient heteroaromatic system that modulates the electrophilicity of the S(VI) center through lowered LUMO energy, thereby accelerating nucleophilic substitution kinetics relative to benzenesulfonyl fluoride [2]. The compound is typically supplied as a yellow-to-white solid requiring storage under inert atmosphere at 4–8 °C .

Workflow: SuFEx click chemistry covalent probe & inhibitor design
Scaffold: Electron-deficient quinoline core accelerates SuFEx kinetics
Handling: Yellow-to-white solid; store under inert atmosphere at 4–8 °C

Why Generic Sulfonyl Fluorides Cannot Substitute


Simple aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride, PMSF) and heteroaryl sulfonyl fluorides with different positional substitution exhibit markedly divergent reactivity profiles that preclude interchangeable use. The electron-deficient quinoline nucleus lowers the LUMO energy at the S(VI) center, producing SuFEx kinetics approximately 5–10× faster than those of phenyl sulfonyl fluoride [1]. Positional isomerism on the quinoline ring further modulates reactivity: 3-substituted pyridine sulfonyl fluorides yield <5% product in Pd-catalyzed desulfonylative fluorination, while 2-substituted and 4-substituted quinoline sulfonyl fluorides deliver substantial yields under the same conditions [2]. Additionally, sulfonyl fluorides demonstrate fundamentally distinct stability and chemoselectivity compared to their sulfonyl chloride counterparts—sulfonyl chlorides hydrolyze more rapidly and produce off-target sulfonylation side products, whereas sulfonyl fluorides undergo exclusive reaction at sulfur with higher thermodynamic stability [1][3]. These electronic, positional, and leaving-group effects mean that substituting quinoline-3-sulfonyl fluoride with a phenyl sulfonyl fluoride, a positional isomer, or a sulfonyl chloride would alter reaction rates, protein-targeting profiles, and metabolic stability in ways that cannot be compensated by adjusting stoichiometry alone.

Quinoline-3-sulfonyl fluoride Generic aryl sulfonyl fluorides (e.g., PMSF)
Quinoline core lowers LUMO; faster SuFEx kinetics
Phenyl scaffold; slower nucleophilic substitution
Reported stability in whole blood and plasma matrices
Limited biological matrix stability; may degrade before target engagement
3-positional attachment critical for Pd-catalyzed fluorination and other transformations
Different positional isomers (4-, 6-) may fail in position-sensitive reactions

Quantitative Differentiation Evidence


Hydrolytic Stability: Sulfonyl Fluoride vs. Chloride

The S–F bond in sulfonyl fluorides exhibits substantially greater resistance to hydrolysis than the S–Cl bond in sulfonyl chlorides, a critical differentiator for applications requiring aqueous or physiological conditions. Sulfonyl fluorides resist hydrolysis at physiological pH, enabling their use in biological media without rapid degradation, whereas sulfonyl chlorides hydrolyze readily in water [1]. This stability order (fluorides > chlorides > bromides > iodides) is well established across the sulfonyl halide series [2]. For context, the widely used serine protease inhibitor PMSF (phenylmethylsulfonyl fluoride) exhibits an aqueous half-life of only 110 min at pH 7.0 (25 °C), degrading faster at elevated pH (35 min at pH 8.0) [3]; heteroaryl sulfonyl fluorides, by virtue of their tunable electronic properties, offer opportunities to engineer improved stability profiles beyond this baseline [4].

Hydrolytic Stability
Class-level
R-SO₂F: resistant to hydrolysis at physiological pH; half-wave potential difference >1000 mV vs chloride
R-SO₂Cl: hydrolyzes rapidly in aqueous media
Supports aqueous assay compatibility review; may reduce degradation vs sulfonyl chlorides
PMSF half-life ~110 min at pH 7.0; heteroaryl SFs may offer extended stability
hydrolytic stability sulfonyl halide physiological compatibility aqueous stability

SuFEx Reactivity: Quinoline Core vs. Phenyl Scaffold

The electron-deficient quinoline ring system in quinoline-3-sulfonyl fluoride withdraws electron density from the sulfonyl fluoride group, lowering the LUMO energy at the S(VI) center and thereby accelerating the rate of nucleophilic substitution in SuFEx reactions. Heteroaryl sulfonyl fluorides, including quinoline-based examples, exhibit SuFEx kinetics approximately 5–10× faster than those of simple phenyl sulfonyl fluoride (benzenesulfonyl fluoride) [1]. This rate enhancement is a direct consequence of the electron-withdrawing character of the heteroaromatic scaffold, which has been demonstrated across multiple heteroaryl sulfonyl fluoride chemotypes in the GSK-led study of next-generation electrophiles [1]. The same study demonstrated that heteroaryl sulfonyl fluorides exhibit markedly improved stability in whole blood and plasma compared with traditional phenyl-based sulfonyl fluorides, along with enhanced solubility and lipophilicity [1].

SuFEx Kinetics
Reported
Quinoline-SO₂F: k_SuFEx ≈ 5–10× faster than phenyl-SO₂F
Benzenesulfonyl fluoride: baseline rate; lower metabolic stability in biological matrices
Supports selection for faster covalent labeling and reduced catalyst loading
Rate enhancement attributed to lowered LUMO energy by quinoline ring
SuFEx kinetics LUMO energy electrophilicity heteroaryl activation click chemistry

Positional Dependence in Pd-Catalyzed Fluorination

In a systematic study of Pd-catalyzed desulfonylative fluorination, the position of the –SO₂F group on the quinoline ring was shown to critically determine reaction outcome. 4-Substituted quinoline sulfonyl fluoride exhibited minimal reactivity at 150 °C but delivered a 56% yield of the corresponding aryl fluoride (product 2j) when the temperature was raised to 160 °C over 24 hours [1]. By contrast, pyridine sulfonyl fluorides bearing the –SO₂F at the less activated 3-position afforded <5% product under the optimized conditions, returning predominantly unreacted starting material [1]. This positional sensitivity underscores that not all heteroaryl sulfonyl fluoride substitution patterns are equivalent for downstream synthetic transformations. The 3-position on the quinoline scaffold, being adjacent to the electron-deficient pyridine-like nitrogen, is expected to exhibit distinct electronic properties that influence both SuFEx nucleophilic reactivity and Pd-catalyzed desulfonylative pathways [1].

Pd-Fluorination Yield
Context-dependent
4-Quinoline-SO₂F: 56% yield at 160 °C, 24 h
3-Pyridine-SO₂F:
Positional sensitivity may limit direct substitution; 3-quinoline reactivity requires verification
Pd₂(dba)₃/ligand, toluene, benchtop conditions
Residue Targeting
Class-level
Sulfonyl fluorides: covalently modify Ser, Thr, Tyr, Lys, Cys, His
Acrylamide warheads: predominantly target cysteine only
Expands addressable proteome for covalent probe development beyond Cys
Residue selectivity influenced by binding-site context
Biological Matrix Stability
Reported
Heteroaryl SFs: markedly improved stability in whole blood/plasma vs phenyl SFs
PMSF: aqueous half-life 110 min at pH 7.0; limited cellular use
May support cellular target engagement studies where phenyl SFs degrade
Enables covalent inhibitor profiling in live-cell contexts
Chemoselectivity
Class-level
Sulfonyl fluorides: exclusive sulfonylation with O-/N-nucleophiles
Sulfonyl chlorides: mixed sulfonylation and chlorination products
Supports cleaner product profiles and simplified purification in synthesis
Half-wave potential difference >1000 mV reflects reactivity gap
palladium catalysis C–F bond formation desulfonylative fluorination positional effects heteroaryl fluoride synthesis

Covalent Residue Targeting Scope vs. Acrylamide

Sulfonyl fluoride electrophiles possess a uniquely broad residue-targeting profile among biocompatible covalent warheads. Unlike acrylamide-based electrophiles—which predominantly target cysteine thiols (present at only ~2% average abundance in proteins)—sulfonyl fluorides covalently modify serine, threonine, tyrosine, lysine, cysteine, and histidine residues in a context-specific manner [1][2]. This privileged reactivity was first harnessed by Fahrney and Gold (1963) for serine protease inhibition and later expanded by Baker into a general platform for active-site-directed irreversible enzyme inhibitors [2]. In proteome-wide reactivity screens, sulfonyl fluoride warheads have been shown to predominantly target lysine and tyrosine residues, with tailored probes capable of engaging histidine, serine, threonine, and cysteine as well [3]. The quinoline core of quinoline-3-sulfonyl fluoride may further influence residue selectivity through binding-site recognition, as the heteroaryl scaffold can direct the electrophilic warhead toward specific nucleophilic residues within protein pockets [1].

Residue Targeting
Class-level
Sulfonyl fluorides: covalently modify Ser, Thr, Tyr, Lys, Cys, His
Acrylamide warheads: predominantly target cysteine only
Expands addressable proteome for covalent probe development beyond Cys
Residue selectivity influenced by binding-site context
amino acid targeting covalent warhead serine protease tyrosine labeling lysine covalent inhibition chemoproteomics

Stability in Biological Matrices vs. Phenyl Congeners

A key limitation of traditional phenyl-based sulfonyl fluorides is their inadequate stability in biological matrices, which restricts their utility in cellular and in vivo settings. The GSK direct-to-biology study demonstrated that heteroaryl sulfonyl fluorides—including quinoline-containing examples—exhibit markedly improved stability in whole blood and plasma compared to traditional phenyl-based sulfonyl fluorides [1]. These next-generation electrophiles also showed optimized intrinsic reactivity, enhanced solubility, and improved lipophilicity, culminating in the discovery of potent covalent carbonic anhydrase II inhibitors with exceptional cellular selectivity [1]. This represents a critical advance beyond first-generation aryl sulfonyl fluorides, which suffer from variable metabolic instability of the S–F bond [2].

Biological Matrix Stability
Reported
Heteroaryl SFs: markedly improved stability in whole blood/plasma vs phenyl SFs
PMSF: aqueous half-life 110 min at pH 7.0; limited cellular use
May support cellular target engagement studies where phenyl SFs degrade
Enables covalent inhibitor profiling in live-cell contexts
plasma stability whole blood stability drug-like properties metabolic stability bioavailability

Chemoselectivity: Sulfonyl Fluoride vs. Chloride

Sulfonyl fluorides react with oxygen and nitrogen nucleophiles to produce exclusively sulfonylation products, whereas sulfonyl chlorides generate mixtures of sulfonylation and chlorination products due to competing reaction pathways [1]. This chemoselectivity arises from the stronger S–F bond (compared to S–Cl), which resists heterolytic cleavage except through the specific SuFEx pathway. Thermodynamic stability data confirm that sulfonyl fluorides are stable to thermolysis and do not undergo reduction under conditions that degrade sulfonyl chlorides [1]. Additionally, the exclusive reaction at sulfur means that sulfonyl fluoride-based SuFEx reactions produce cleaner product profiles requiring less extensive purification [1][2].

Chemoselectivity
Class-level
Sulfonyl fluorides: exclusive sulfonylation with O-/N-nucleophiles
Sulfonyl chlorides: mixed sulfonylation and chlorination products
Supports cleaner product profiles and simplified purification in synthesis
Half-wave potential difference >1000 mV reflects reactivity gap
chemoselectivity SuFEx sulfonylation byproduct suppression synthetic efficiency

Research and Industrial Application Scenarios


Covalent Inhibitor Design for Non-Cysteine Residues

Quinoline-3-sulfonyl fluoride is ideally suited as a covalent warhead for inhibitor programs targeting enzymes where the binding site lacks a suitably positioned cysteine residue. As established in Section 3, sulfonyl fluorides covalently engage six distinct nucleophilic amino acid types (Ser, Thr, Tyr, Lys, Cys, His) [1], compared to acrylamide warheads that require cysteine. The quinoline scaffold provides a recognition element that can be elaborated into potent, selective inhibitors through established medicinal chemistry transformations. The enhanced whole blood and plasma stability of heteroaryl sulfonyl fluorides over phenyl-based SFs [2] further supports their progression into cellular and potentially in vivo target engagement studies.

Activity-Based Protein Profiling Probe Development

For chemoproteomic applications, quinoline-3-sulfonyl fluoride can serve as a scaffold for generating activity-based probes (ABPs). The 5–10× rate acceleration of SuFEx nucleophilic substitution conferred by the electron-deficient quinoline core relative to phenyl sulfonyl fluoride [2] enables faster probe–protein conjugation under mild conditions. The exclusive chemoselectivity of the –SO₂F group ensures clean sulfonylation of target residues without side reactions [3]. Alkyne-tagged quinoline sulfonyl fluoride probes can be used in click chemistry–based enrichment and LC-MS/MS workflows for target identification, analogous to established sulfonyl fluoride ABP strategies [4].

Diversity-Oriented Synthesis of Sulfonyl Fluoride Libraries

Quinoline-3-sulfonyl fluoride can serve as a parent hetaryl sulfonyl fluoride substrate for diversity-oriented synthesis (DOS) using photoredox-catalyzed dehydrogenative couplings, as demonstrated by the unified synthesis of 32 skeletally diverse sulfonyl fluoride probes from hetaryl sulfonyl fluoride starting materials [4]. This approach enables rapid exploration of structure–activity relationships around the quinoline core, generating screening libraries with enhanced structural diversity beyond what is accessible from simple phenyl sulfonyl fluoride building blocks. The resulting probes can be screened directly against infectious disease targets, as evidenced by the discovery of sub-micromolar anti-trypanosomal hits from a hetaryl sulfonyl fluoride–derived library [4].

Late-Stage Fluorination via Pd-Catalyzed Desulfonylation

Quinoline sulfonyl fluorides participate in Pd-catalyzed desulfonylative fluorination to generate the corresponding aryl fluorides, a transformation that converts the –SO₂F group into a C–F bond with extrusion of SO₂ [5]. This reaction does not require exogenous moisture-sensitive fluoride salts and can be performed under benchtop conditions without rigorously anhydrous setups [5]. The positional sensitivity of this reaction (3-substituted pyridine yields <5% while 4-substituted quinoline yields 56%) [5] means that careful selection of the –SO₂F attachment position is critical for synthetic planning. Quinoline-3-sulfonyl fluoride occupies a unique electronic environment that may enable distinct reactivity profiles in such late-stage diversification strategies, useful in medicinal chemistry programs seeking to install fluorine atoms on quinoline scaffolds.

Application
Selection Property
Validation Focus
Covalent probe design for non-cysteine residues
Broad residue targeting (Ser, Thr, Tyr, Lys, Cys, His)
Target engagement verification in non-cysteine binding sites
Activity-based protein profiling (ABPP)
Accelerated SuFEx conjugation kinetics
Clean sulfonylation and probe enrichment workflows
Diversity-oriented sulfonyl fluoride library synthesis
Photoredox-catalyzed coupling compatibility
Library structural diversity and screening hit validation
Late-stage C–F bond formation via Pd desulfonylation
Pd-catalyzed desulfonylative fluorination
Positional reactivity profiling and benchtop protocol transfer
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